molecular formula C15H13N3OS B14416409 6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 85091-43-6

6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14416409
CAS No.: 85091-43-6
M. Wt: 283.4 g/mol
InChI Key: WSVURGLZZFMJGJ-UHFFFAOYSA-N
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Description

6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a thiadiazole ring fused with a cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), and requires careful temperature control to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted thiadiazole compounds. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

85091-43-6

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

2-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]phenol

InChI

InChI=1S/C15H13N3OS/c19-13-9-5-4-8-12(13)14-17-18-15(20-14)16-10-11-6-2-1-3-7-11/h1-9,19H,10H2,(H,16,18)

InChI Key

WSVURGLZZFMJGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(S2)C3=CC=CC=C3O

Origin of Product

United States

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